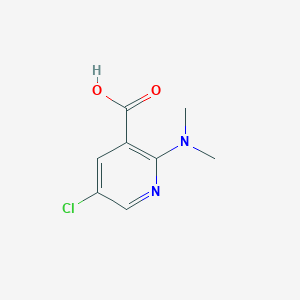
5-Chloro-2-(dimethylamino)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(dimethylamino)nicotinic acid: is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorine atom at the 5-position and a dimethylamino group at the 2-position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(dimethylamino)nicotinic acid typically involves the chlorination of 2-(dimethylamino)nicotinic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(dimethylamino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: 5-Chloro-2-(dimethylamino)nicotinic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of nicotinic acid derivatives on cellular processes. It is also used in the development of new drugs targeting specific biological pathways.
Medicine: The compound has potential applications in the development of therapeutic agents for treating various diseases. Its derivatives are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(dimethylamino)nicotinic acid involves its interaction with specific molecular targets in cells. The compound can bind to nicotinic acid receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, such as changes in gene expression, enzyme activity, and cellular metabolism.
Comparison with Similar Compounds
- 2-Chloro-5-(dimethylamino)nicotinic acid
- 5-Bromo-2-(dimethylamino)nicotinic acid
- 5-Chloro-2-(methylamino)nicotinic acid
Comparison: Compared to similar compounds, 5-Chloro-2-(dimethylamino)nicotinic acid is unique due to the specific positioning of the chlorine and dimethylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
5-chloro-2-(dimethylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(2)7-6(8(12)13)3-5(9)4-10-7/h3-4H,1-2H3,(H,12,13) |
InChI Key |
SJDCSJBNAAHMRD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















